molecular formula C14H14ClNO3 B12894579 2-(4-Chlorobutyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid CAS No. 112893-27-3

2-(4-Chlorobutyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid

Cat. No.: B12894579
CAS No.: 112893-27-3
M. Wt: 279.72 g/mol
InChI Key: AERTUTXRLJPVSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorobutyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid is an organic compound that belongs to the class of isoquinoline derivatives This compound is characterized by the presence of a chlorobutyl group attached to the isoquinoline ring, which imparts unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorobutyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid typically involves the reaction of isoquinoline derivatives with chlorobutyl reagents under controlled conditions. One common method involves the Friedel-Crafts acylation reaction, where isoquinoline is reacted with 4-chlorobutyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions such as temperature, pressure, and reagent concentrations. This approach can enhance the yield and purity of the final product while minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorobutyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-(4-Chlorobutyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chlorobutyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid is unique due to its isoquinoline core, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for research and industrial applications .

Properties

112893-27-3

Molecular Formula

C14H14ClNO3

Molecular Weight

279.72 g/mol

IUPAC Name

2-(4-chlorobutyl)-1-oxoisoquinoline-4-carboxylic acid

InChI

InChI=1S/C14H14ClNO3/c15-7-3-4-8-16-9-12(14(18)19)10-5-1-2-6-11(10)13(16)17/h1-2,5-6,9H,3-4,7-8H2,(H,18,19)

InChI Key

AERTUTXRLJPVSV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN(C2=O)CCCCCl)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.